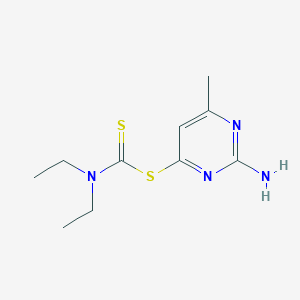

(2-Amino-6-methylpyrimidin-4-ylthio)(diethylamino)methane-1-thione

Description

(2-Amino-6-methylpyrimidin-4-ylthio)(diethylamino)methane-1-thione is a sulfur-containing heterocyclic compound featuring a pyrimidine core substituted with amino (-NH₂) and methyl (-CH₃) groups at positions 2 and 6, respectively. The 4-position of the pyrimidine ring is linked via a thioether (-S-) group to a diethylamino methane-1-thione moiety. This structure combines nucleophilic (amino, thione) and lipophilic (diethylamino) functionalities, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

(2-amino-6-methylpyrimidin-4-yl) N,N-diethylcarbamodithioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4S2/c1-4-14(5-2)10(15)16-8-6-7(3)12-9(11)13-8/h6H,4-5H2,1-3H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRGZXRBBREEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SC1=NC(=NC(=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the reaction of 2-amino-6-methylpyrimidine-4-thione with diethylamine under specific conditions to introduce the thioamide group. The reaction conditions often require the use of a suitable solvent, such as ethanol or methanol, and heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to achieve high yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The sulfur atoms in the thione group can be oxidized to form sulfoxides or sulfones.

Reduction: : The compound can be reduced to form amines or other reduced derivatives.

Substitution: : The pyrimidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: : Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: : Sulfoxides or sulfones.

Reduction: : Amines or other reduced derivatives.

Substitution: : Substituted pyrimidines or thioamides.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a probe or inhibitor in biochemical studies.

Medicine: : Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: : It could be used in the production of agrochemicals or as a corrosion inhibitor.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- The methyl group at C6 in the target compound and Compound 1 may reduce steric hindrance compared to bulkier substituents (e.g., styryl groups in Compound 2).

- Synthetic Flexibility : Thiolation reactions (e.g., using CS₂ or chloroacetamide derivatives) are common for introducing sulfur linkages, as seen in Compounds 1–3 .

Reactivity and Functional Group Interactions

- Thione vs. Thioether Reactivity : The methane-1-thione group in the target compound can act as a soft nucleophile or metal-chelating agent, akin to the oxadiazole-thione in Compound 3 . In contrast, simple thioethers (e.g., in Compound 1) are less reactive but more stable under physiological conditions.

- Amino Group Utility: The 2-amino group on the pyrimidine ring may facilitate hydrogen bonding or derivatization (e.g., amidation), similar to the acetamide group in Compound 2 .

Theoretical Considerations: Lumping Strategy

The lumping strategy (grouping structurally similar compounds) highlights that analogs with shared pyrimidinylthio motifs may exhibit comparable solubility, stability, or bioactivity. For example:

- The target compound and Compound 1 could be "lumped" as pyrimidine thioethers, whereas Compound 3 (oxadiazole-thione) might belong to a separate category due to its distinct heterocycle .

- Minor substituent differences (e.g., diethylamino vs. thietan-3-yloxy) could significantly alter properties, justifying detailed individual studies despite structural similarities .

Biological Activity

The compound (2-Amino-6-methylpyrimidin-4-ylthio)(diethylamino)methane-1-thione is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including immunomodulatory effects, anti-cancer properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The IUPAC name of the compound is This compound , which indicates the presence of both a pyrimidine ring and a thione functional group. Its structural formula can be represented as follows:

Immunomodulatory Effects

Research indicates that compounds containing pyrimidine derivatives, such as this one, exhibit immunomodulatory properties. Specifically, studies have shown that they can act via Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response. The compound has been noted for its ability to enhance immune responses against various pathogens, making it a candidate for therapeutic applications in infectious diseases .

Anti-Cancer Properties

The compound has also been investigated for its potential anti-cancer effects. Pyrimidine derivatives are known to interact with various protein kinases, including polo-like kinase 1 (Plk1), which is implicated in cell cycle regulation and cancer progression. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, suggesting its potential as an anti-cancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : The compound may inhibit key protein kinases involved in cell proliferation and survival, leading to reduced tumor growth.

- Modulation of Immune Response : By activating TLR7, the compound enhances the body's immune response, potentially aiding in the clearance of tumors and infections.

- Antioxidant Activity : Some studies suggest that thione compounds possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Study 1: Immunomodulation

A study published in a patent document highlighted the immunomodulatory effects of similar pyrimidine compounds. In vivo experiments demonstrated enhanced cytokine production in response to pathogenic challenges when administered alongside these compounds .

Study 2: Anti-Cancer Efficacy

Another investigation focused on the anti-cancer activity of related pyrimidine derivatives. The study reported significant inhibition of cell proliferation in breast and colon cancer cell lines at concentrations as low as 10 µM. The mechanism was linked to the downregulation of Plk1 expression and subsequent induction of apoptosis .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.